(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
Description
(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is a fluorinated biphenyl derivative featuring a dimethylamine substituent at the 4-position of the biphenyl core, a fluorine atom at the 3-position, and a trifluoromethoxy group at the 4'-position. The dimethylamine group may contribute to basicity and solubility, while the biphenyl scaffold offers rigidity and π-π stacking capabilities .
Properties
Molecular Formula |
C15H13F4NO |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(9-13(14)16)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
MIYSJTJOLFDWFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is a cornerstone for introducing the dimethylamine group. In one protocol, 4-bromo-3-fluorobiphenyl-4'-trifluoromethoxy is treated with dimethylamine under palladium catalysis. Optimal conditions involve:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Toluene at 110°C for 24 hours.
Yields reach 68% with this method, though competing side reactions at the trifluoromethoxy group necessitate careful temperature control.
Suzuki-Miyaura Cross-Coupling
The biphenyl core is often assembled via Suzuki coupling. For example:
- Boronated component : 3-Fluoro-4-(dimethylamino)phenylboronic acid
- Electrophilic partner : 4-Bromo-2-(trifluoromethoxy)benzene
- Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃ (3 equiv), DME/H₂O (4:1) at 80°C.
This method achieves 72% yield but requires rigorous exclusion of oxygen to prevent boronic acid decomposition.
Step-by-Step Synthesis Protocols
Protocol A: NAS-Centric Route
Protocol B: Sequential Suzuki-NAS Approach
- Biphenyl assembly : Suzuki coupling of 3-fluoro-4-nitrophenylboronic acid and 4-bromo-2-(trifluoromethoxy)benzene (Yield: 74%).
- Nitro reduction : H₂/Pd-C in ethanol to yield the aniline intermediate.
- Dimethylation : Eschweiler-Clarke reaction with formaldehyde and formic acid (Yield: 82%).
Optimization of Reaction Conditions
Solvent Systems
Temperature and Catalysis
- NAS : Temperatures >100°C accelerate amination but risk trifluoromethoxy group degradation.
- Suzuki : Lower temperatures (80°C) minimize byproducts like homocoupled biaryls.
Analytical Characterization Techniques
| Technique | Key Data for Target Compound | Source |
|---|---|---|
| ¹H NMR | δ 2.92 (s, 6H, N(CH₃)₂), 6.85–7.65 (m, 7H, Ar-H) | |
| ¹⁹F NMR | δ -57.8 (CF₃O), -112.4 (Ar-F) | |
| HRMS | m/z 299.0924 [M+H]⁺ (calc. 299.0921) |
Comparative Analysis with Related Compounds
| Compound | Synthetic Yield | Key Challenge |
|---|---|---|
| Target compound | 68–74% | Trifluoromethoxy group stability |
| 4'-Methoxy analog | 82% | Easier OMe introduction |
| 3-Chloro derivative | 61% | Chlorine vs. fluorine selectivity |
The trifluoromethoxy group’s electron-withdrawing nature complicates both coupling and amination steps compared to methoxy or chloro analogs.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamine group (-N(CH₃)₂) undergoes oxidation under controlled conditions. In analogous compounds (e.g., 4-Fluoro derivatives), oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields ketones or carboxylic acids. For example:
Key parameters :
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| KMnO₄ | 80°C | Ketone | 65% |
| H₂O₂/AcOH | 50°C | Carboxylic Acid | 72% |
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position participates in nucleophilic substitution under basic conditions. Studies on 6-Fluoro analogs demonstrate reactions with amines or alkoxides via SNAr mechanisms:
Reactivity trends :
| Nucleophile | Solvent | Time (h) | Conversion |
|---|---|---|---|
| NH₃ | DMSO | 12 | 85% |
| CH₃ONa | DMF | 8 | 92% |
The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the para position, facilitating substitution.
Reduction Reactions
The dimethylamine group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). For example:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 78% |
| NaBH₄/CuCl₂ | MeOH | 40°C | 62% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the biphenyl core. The 4-position bromine in analogs reacts with aryl boronic acids :
Catalyst efficiency :
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 88% |
| PdCl₂(dppf) | XPhos | 94% |
Acid-Base Reactions
The dimethylamine group acts as a weak base, forming salts with mineral acids (e.g., HCl) :
pKa values (analogs):
| Compound | pKa (H₂O) |
|---|---|
| (4-Fluoro analog)·HCl | 4.2 |
| (2-Fluoro analog)·HCl | 3.9 |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, releasing HF and CO₂ . Degradation pathways include:
Biological Interactions
While direct data is limited, fluorinated biphenylamines exhibit receptor-binding activity. Analog studies suggest interactions with serotonin receptors (5-HT₃) via hydrogen bonding and π-stacking .
Comparative Reactivity of Structural Analogs
| Reaction Type | 3-Fluoro Derivative | 4-Fluoro Analog | 2-Fluoro Analog |
|---|---|---|---|
| Oxidation Yield | 70–75% | 65–72% | 68–70% |
| SNAr Conversion | 85–92% | 80–88% | 78–85% |
| Suzuki Coupling Yield | 88–94% | 85–90% | 82–89% |
Scientific Research Applications
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds is essential to evaluate the unique properties of (3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine. Below is a systematic comparison based on substituent effects, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Observations :
The dimethylamine group introduces basicity (pKa ~10–11), contrasting with the neutral tetrazole ring in N-Butyryl-N-{[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine, which is acidic (pKa ~4–5) .
Biological Activity :
- Biphenyl derivatives with tetrazole or dihydropyridine moieties (e.g., and compounds) are often associated with cardiovascular therapeutics, whereas the dimethylamine group in the target compound suggests possible central nervous system (CNS) penetration .
Degradation and Stability :
- Fluorinated compounds like the target molecule are generally more resistant to oxidative degradation compared to chlorinated analogs (e.g., 2-chlorophenyl in ’s diethyl derivative) .
Contradictions and Limitations :
- No direct pharmacological or synthetic data for the target compound exists in the provided evidence, requiring extrapolation from structural analogs.
Research Findings and Data Gaps
Q & A
Q. What synthetic methodologies are recommended for the preparation of (3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine?
- Methodological Answer : The synthesis of fluorinated biphenyl derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core. For the trifluoromethoxy group, selective fluorination or trifluoromethylation steps are critical. For example, 4-(trifluoromethoxy)phenol derivatives (CAS RN 828-27-3) can serve as intermediates, as seen in biphenyl ether syntheses . Purification may require column chromatography or recrystallization, with characterization via / NMR and LC-MS to confirm regiochemistry and purity. Reaction optimization (e.g., catalyst selection, solvent polarity) is essential due to steric hindrance from fluorine substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are indispensable for confirming molecular weight and fluorine environments. Infrared (IR) spectroscopy can identify functional groups like dimethylamine (-N(CH)) and trifluoromethoxy (-OCF). X-ray crystallography, as demonstrated for structurally similar fluorinated biphenyls (e.g., CAS RN 828-27-3), provides definitive confirmation of stereochemistry and crystal packing . Gas chromatography-mass spectrometry (GC-MS) is less suitable due to potential thermal degradation of fluorinated aromatics .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer : Fluorinated biphenyls often exhibit low aqueous solubility. Co-solvents like DMSO or cyclodextrin-based encapsulation can enhance solubility. Solubility parameters (Hansen solubility sphere) should be calculated using group contribution methods. For biological assays, ensure solvent concentrations remain below cytotoxic thresholds (e.g., <1% DMSO). Pre-formulation studies using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) may identify polymorphic forms with improved solubility .
Advanced Research Questions
Q. What strategies address contradictory reactivity data in fluorinated biphenyl systems?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from electronic effects of fluorine and trifluoromethoxy groups. Computational modeling (DFT or molecular dynamics) can predict electron density distribution and reaction pathways. Experimental validation via Hammett plots or kinetic isotope effects (KIE) studies can resolve discrepancies. For example, the electron-withdrawing nature of -OCF may destabilize intermediates, altering reaction kinetics compared to non-fluorinated analogs .
Q. How can the environmental fate of this compound be evaluated in long-term studies?
- Methodological Answer : Follow the INCHEMBIOL project framework (2005–2011), which evaluates abiotic/biotic transformations and ecological risks. Key steps include:
- Abiotic studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV exposure).
- Biotic studies : Aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines.
- Ecotoxicity : Daphnia magna or algal growth inhibition tests to assess acute/chronic effects.
Mass balance analysis via tracking in soil/water matrices can quantify persistence .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in biological systems?
- Methodological Answer : Use a split-split-plot design with hierarchical variables (e.g., trellis systems for plant studies ). For SAR:
- Variants : Synthesize analogs with modified fluorine positions or dimethylamine substituents.
- Assays : High-throughput screening (HTS) for target binding (e.g., fluorescence polarization) or enzymatic inhibition.
- Data analysis : Multivariate regression or machine learning (e.g., random forests) to correlate structural descriptors (Hammett σ, LogP) with bioactivity. Confounders like membrane permeability must be controlled via parallel artificial membrane permeability assays (PAMPA) .
Q. How do electronic effects of fluorine substituents influence electrochemical behavior?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can reveal redox potentials influenced by fluorine’s electronegativity. The trifluoromethoxy group (-OCF) may stabilize radical intermediates via resonance effects. Comparative studies with non-fluorinated analogs (e.g., replacing -OCF with -OCH) isolate electronic contributions. Density functional theory (DFT) calculations of frontier molecular orbitals (HOMO/LUMO) provide mechanistic insights into charge transfer processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
